2-Ethoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Ethoxybenzoic acid and its derivatives involves several chemical reactions, showcasing the compound's versatility in organic synthesis. For instance, the waste-free synthesis of condensed heterocyclic compounds can be achieved through the rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, which efficiently produces 8-substituted isocoumarin derivatives under air, some exhibiting solid-state fluorescence (Shimizu et al., 2009). Another method highlights the efficient and cost-effective synthesis of 3-Ethoxy-4-ethoxycarbonyl-phenylacetic Acid, a key intermediate for repaglinide, from 2-hydroxy-4-methylbenzoic acid in two steps, improving yield and purity (Salman et al., 2002).
Molecular Structure Analysis
The molecular structure of 2-Ethoxybenzoic acid comprises a benzene ring with a carboxylic acid (-COOH) group and an ethoxy (-OCH2CH3) group attached to it. The positioning of these functional groups and the benzene ring's nature contribute significantly to the compound's reactivity and properties. The synthesis and structure elucidation of derivatives, such as the 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, involve various characterization techniques including IR, 1H NMR, and MS to confirm the chemical structure (Wang Yu, 2008).
Scientific Research Applications
Dentistry and Cytotoxicity : Fujisawa et al. (2003) found that 2-ethoxybenzoic acid could suppress the generation of eugenol radicals in dental cements, potentially reducing the cytotoxicity of eugenol and enhancing the cytotoxicity of acetylsalicylic acid (Fujisawa, Atsumi, Satoh, & Sakagami, 2003). Similarly, Brauer, Mc Laughlin, and Huget (1968) demonstrated that aluminum oxide substitution in zinc oxide-eugenol-2-ethoxybenzoic acid cements improved their compressive strength and film thickness, making them suitable for dental applications like crown and bridge cementation (Brauer, Mc Laughlin, & Huget, 1968).
Organic Synthesis : Thi-Huu Nguyen et al. (2006) explored the directed ortho-metalation of unprotected benzoic acids, facilitating the preparation of various 2-ethoxybenzoic acid derivatives, which are potentially useful for the rapid synthesis of lunularic acid (Thi-Huu Nguyen, Castanet, & Mortier, 2006). Pi et al. (2018) demonstrated that 3-ethoxy-2-phenylbenzoic acid provided superior yield and selectivity for selective functionalization of Indole C-H bonds with bromobenzenes (Pi, Lu, Liu, Lu, Xiao, Fu, & Guimond, 2018).
Pharmacology : Rogers et al. (1964) found that 4-amino-2-ethoxybenzoic acid and its derivatives exhibited potent anticoccidial activity, with significant implications for antiparasitic drug development (Rogers, Clark, Becker, Pessolano, Leanza, McManus, Andriuli, & Cuckler, 1964).
Physical and Chemical Properties : Silva et al. (2010) investigated the enthalpic effects of introducing an alkoxy chain in the benzoic acid ring, revealing significant increases in the standard molar enthalpies of formation for 4-alkoxybenzoic acids, including 2-ethoxybenzoic acid (Silva, Ferreira, & Maciel, 2010).
Safety And Hazards
2-Ethoxybenzoic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-ethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZMPRGFOOFSBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059638 | |
Record name | Benzoic acid, 2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxybenzoic acid | |
CAS RN |
134-11-2 | |
Record name | 2-Ethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxybenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406710 | |
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Record name | Benzoic acid, 2-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ETHOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IN9FDI7TT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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